N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide
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Overview
Description
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide typically involves the condensation of a benzimidazole derivative with a pyrimidine derivative under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reagents used in the synthesis include isopropoxybenzoyl chloride and cyanopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide
- N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide
- N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide
Uniqueness
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropoxy group and cyanopyrimido[1,2-a]benzimidazole core make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
303059-24-7 |
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Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H17N5O2/c1-13(2)28-18-10-6-3-7-15(18)20(27)24-19-14(11-22)12-26-17-9-5-4-8-16(17)23-21(26)25-19/h3-10,12-13H,1-2H3,(H,23,24,25,27) |
InChI Key |
XVDXSPFNBJAEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
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